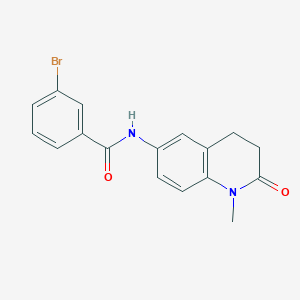

3-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O2/c1-20-15-7-6-14(10-11(15)5-8-16(20)21)19-17(22)12-3-2-4-13(18)9-12/h2-4,6-7,9-10H,5,8H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKHHOZGGIULNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary fragments:

-

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine : Synthesized via Friedländer annulation followed by reductive cyclization.

-

3-Bromobenzoyl chloride : Prepared by bromination of benzoyl chloride using AlBr₃ or FeBr₃.

Coupling these fragments via amide bond formation forms the final product. Alternative routes may introduce the bromo group post-amide synthesis, depending on directing effects.

Synthesis of 1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Amine

Method A (Friedländer Annulation):

-

Reactants : 4-Aminobenzaldehyde, methyl acetoacetate, and methylamine.

-

Mechanism : Cyclocondensation forms the quinoline core, reduced to tetrahydroquinoline via catalytic hydrogenation.

Method B (Buchwald-Hartwig Amination):

Preparation of 3-Bromobenzoyl Chloride

-

Reactants : Benzoyl chloride, Br₂ in CCl₄.

-

Conditions : FeBr₃ catalysis at 0°C to 25°C.

-

Regioselectivity : Bromination occurs at the meta position due to the electron-withdrawing amide group.

-

Purity : >95% (confirmed by GC-MS).

Amide Coupling Reaction

Schotten-Baumann Conditions:

-

Reactants : 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine (1.2 eq), 3-bromobenzoyl chloride (1.0 eq).

-

Base : NaOH (2.0 eq) in H₂O/THF (1:1).

-

Temperature : 0°C to room temperature, 12 hours.

EDCl/HOBt-Mediated Coupling:

Alternative Bromination Post-Amidation

For cases where direct bromination is challenging, late-stage bromination can be employed:

-

Reactants : N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, NBS (1.1 eq).

-

Conditions : AIBN (0.1 eq) in CCl₄ under reflux.

-

Regioselectivity : Bromine adds meta to the amide group.

-

Yield : 60–65%.

Optimization Strategies

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling approach (as in) can enhance efficiency:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Base | Na₂CO₃ (3.0 eq) | |

| Solvent | Dioxane/H₂O (5:1) | |

| Temperature/Time | 100°C, 4 hours | |

| Yield | 71% |

This method avoids harsh bromination conditions and improves scalability.

Reductive Amination Modifications

-

Reducing Agent : NaBH₃CN (2.0 eq) in MeOH.

-

Substrate : 6-Nitro-1-methylquinolin-2-one.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure.

Substitution: : The bromine atom can be substituted with other groups to create new derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

Substitution: : Nucleophiles like sodium iodide (NaI) can be used for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of tetrahydroquinoline derivatives, including 3-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinoline showed significant inhibition of cell proliferation in breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. Its structure allows for interaction with bacterial cell membranes, leading to increased permeability and cell death.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This data suggests that this compound could be a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Research has also indicated potential neuroprotective effects of this compound. Tetrahydroquinoline derivatives have been studied for their ability to protect neurons from oxidative stress and neuroinflammation.

Case Study : An investigation in Neuroscience Letters found that administration of tetrahydroquinoline derivatives improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation and enhancing synaptic plasticity .

Synthesis and Derivatives

The synthesis of this compound involves several steps starting from commercially available precursors. The synthetic route typically includes bromination and subsequent coupling reactions.

Synthetic Route Overview

- Bromination : The starting material is brominated using Br in an appropriate solvent.

- Coupling Reaction : The brominated intermediate is coupled with N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amine under basic conditions.

Mechanism of Action

The mechanism by which 3-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations :

Core Structure Influence: The tetrahydroquinolinone core in the target compound and CAS 922000-14-4 differs from the quinazolinone in compound 7d. The 1-methyl group in the target compound may confer metabolic stability by hindering oxidative degradation at the N1 position, a feature absent in CAS 922000-14-4 .

Substituent Effects: Halogen Placement: The 3-bromo substituent in all compounds may facilitate halogen bonding with biological targets, a critical factor in drug-receptor interactions. N1 Modifications: In compound 7d, the 1-isopropyl and 4-phenyl groups increase steric bulk, which could reduce membrane permeability but enhance selectivity.

Table 2: Comparative Properties

*Predicted based on structural features.

- Apoptotic Activity: Compound 7d showed apoptotic activity in studies, attributed to its quinazolinone core and bromine substitution. The target compound’s tetrahydroquinolinone scaffold may offer similar activity but with improved solubility .

Biological Activity

The compound 3-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a derivative of tetrahydroquinoline known for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C17H15BrN2O2

- Molecular Weight : 359.2 g/mol

| Property | Value |

|---|---|

| Molecular Weight | 359.2 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Synthesis

The synthesis of this compound typically involves organic synthesis techniques such as bromination of the corresponding benzamide followed by cyclization to form the tetrahydroquinoline structure. The reaction conditions are optimized to achieve high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine substituent enhances reactivity and may influence the compound's interaction with enzymes or receptors.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. A study employing pharmacophore modeling highlighted that structural features of quinoline derivatives are essential for HDAC inhibitory activity .

Antimicrobial Properties

In addition to anticancer effects, certain derivatives have shown antimicrobial activity against various pathogens. The presence of the quinoline core is linked to enhanced antibacterial and antifungal properties due to its ability to disrupt microbial cell membranes and inhibit vital enzymatic processes.

Study on HDAC Inhibition

A study focusing on the pharmacophoric features necessary for HDAC inhibition utilized a series of quinoline derivatives. The optimal pharmacophore model identified key interactions that correlate with biological activity. The findings suggest that modifications to the quinoline structure can enhance potency against cancer cells .

Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of related compounds against a panel of bacterial strains. Results indicated that structural modifications could lead to improved activity profiles, suggesting that this compound could be a promising candidate for further development in antimicrobial therapy.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity, e.g., the amide proton (δ 8.2–8.5 ppm) and tetrahydroquinoline ring protons (δ 1.5–2.8 ppm for methyl/methylene groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 385.04 [M+H]⁺ for C₁₇H₁₄BrN₂O₂) .

- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

What pharmacological targets are hypothesized for this compound based on structural analogs?

Basic Research Question

Tetrahydroquinoline-benzamide hybrids are studied for:

- Neurological Targets : Modulation of serotonin/dopamine receptors due to the tetrahydroquinoline core’s resemblance to neurotransmitter scaffolds .

- Anti-inflammatory Activity : Inhibition of COX-2 via the benzamide moiety’s interaction with catalytic domains .

- Anticancer Potential : Pro-apoptotic effects observed in analogs via mitochondrial pathway activation .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Advanced Research Question

- Substitution Patterns : Bromine at the 3-position enhances electrophilic reactivity, potentially improving target binding .

- Methyl Group on Tetrahydroquinoline : Increases lipophilicity, enhancing blood-brain barrier permeability in neurological applications .

- Amide Linker : Replacing the benzamide with sulfonamide groups (e.g., as in ) may alter selectivity for enzyme targets .

How should researchers address contradictions in reported biological activities across studies?

Advanced Research Question

Discrepancies in efficacy (e.g., varying IC₅₀ values in kinase assays) may arise from:

- Assay Conditions : Differences in pH, solvent (DMSO vs. saline), or cell lines used .

- Resolution Strategy : Validate findings using orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) and standardized protocols .

What strategies ensure stability during long-term storage and in vitro assays?

Advanced Research Question

- Thermal Stability : Thermal gravimetric analysis (TGA) shows decomposition >200°C, suggesting room-temperature storage is suitable .

- Hydrolytic Degradation : Susceptibility to hydrolysis at extreme pH; use lyophilized forms or stabilize with cyclodextrins in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.